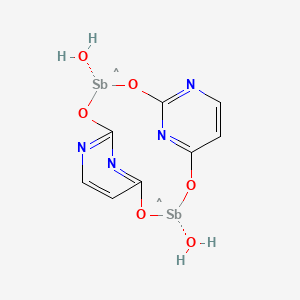
Antimonyl-2,4-dihydroxy pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimonyl-2,4-dihydroxy pyrimidine is a compound that belongs to the pyrimidine family, which is an important class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimonyl-2,4-dihydroxy pyrimidine typically involves the reaction of antimony trichloride with 2,4-dihydroxy pyrimidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Antimonyl-2,4-dihydroxy pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the antimony atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and their corresponding oxides and reduced forms .
Wissenschaftliche Forschungsanwendungen
Antimonyl-2,4-dihydroxy pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of Antimonyl-2,4-dihydroxy pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxy pyrimidine: Lacks the antimony component but shares similar structural features.
Antimonyl-2,4-dihydroxy benzene: Contains antimony but differs in the aromatic ring structure.
2,4,6-Trichloropyrimidine: A chlorinated pyrimidine derivative with different reactivity and applications
Uniqueness
Antimonyl-2,4-dihydroxy pyrimidine is unique due to the presence of both antimony and the pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77824-44-3 |
|---|---|
Molekularformel |
C8H8N4O6Sb2 |
Molekulargewicht |
499.69 g/mol |
InChI |
InChI=1S/2C4H4N2O2.2H2O.2Sb/c2*7-3-1-2-5-4(8)6-3;;;;/h2*1-2H,(H2,5,6,7,8);2*1H2;;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
XRDCKZOTHVPNKD-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CN=C2N=C1O[Sb]OC3=NC(=NC=C3)O[Sb]O2.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


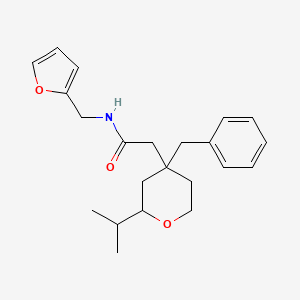

![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

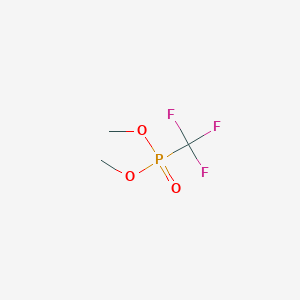
![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
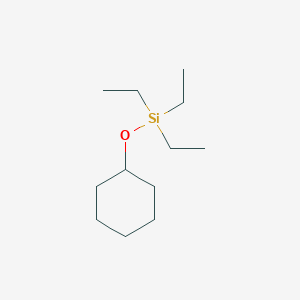
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
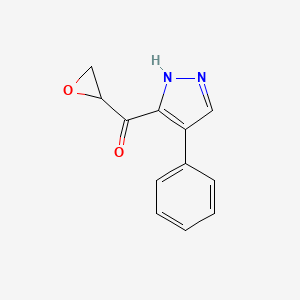
![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
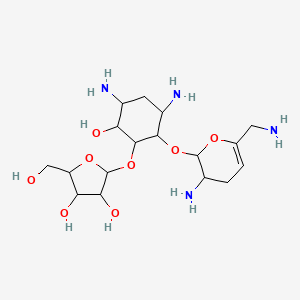
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

